Benulin
Description
Benulin (C₃₀H₄₆O₄), also known as lantabetulic acid or 3β,25-epoxy-3α-hydroxylup-20(29)-en-28-oic acid, is a pentacyclic triterpene hemiketal first isolated from Bursera arida (Burseraceae) . Structurally, it features a lupane skeleton with a hydroxyl group at C-3, a hemiketal bond formed between C-3 and C-25, and a carboxyl group at C-28 (Figure 1). Its unique 3,25-epoxy ring and oxabicyclo[2.2.2]octane system distinguish it from other triterpenoids. This compound crystallizes as colorless prisms with a melting point of 281–283°C and exhibits IR absorption bands at 3620 cm⁻¹ (hydroxyl) and 1740 cm⁻¹ (carboxyl) . Pharmacologically, it demonstrates potent anticoagulant activity by inhibiting thrombin hydrolysis .
Properties
CAS No. |
59157-84-5 |
|---|---|
Molecular Formula |
C30H46O4 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(1S,2S,5R,6R,7R,10S,13R,14R,17R,19S)-19-hydroxy-13,14,18,18-tetramethyl-7-prop-1-en-2-yl-20-oxahexacyclo[17.2.2.01,17.02,14.05,13.06,10]tricosane-10-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-18(2)19-9-12-28(24(31)32)14-13-26(5)20(23(19)28)7-8-22-27(26,6)11-10-21-25(3,4)30(33)16-15-29(21,22)17-34-30/h19-23,33H,1,7-17H2,2-6H3,(H,31,32)/t19-,20+,21-,22-,23+,26+,27+,28-,29+,30-/m0/s1 |
InChI Key |
KYHMRXXFJAZYRF-MSBRYPFUSA-N |
SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C46CCC(C5(C)C)(OC6)O)C)C(=O)O |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@]46CC[C@@](C5(C)C)(OC6)O)C)C(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C46CCC(C5(C)C)(OC6)O)C)C(=O)O |
Synonyms |
benulin |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound with Betulin and Betulonic Acid
| Compound | Molecular Formula | Key Functional Groups | Skeleton Modifications |
|---|---|---|---|
| This compound | C₃₀H₄₆O₄ | 3α-OH, 3,25-epoxy, C-28 carboxyl | Hemiketal bond, oxabicyclo[2.2.2]octane |
| Betulin | C₃₀H₅₀O₂ | 3β-OH, C-28 hydroxyl | Lupane skeleton with Δ²⁰(²⁹) double bond |
| Betulonic Acid | C₃₀H₄₆O₃ | C-3 ketone, C-28 carboxyl | Oxidized C-3 position |
- Betulin: A widely studied triterpenoid with antiviral and antitumor properties. Unlike this compound, it lacks the epoxy ring and hemiketal, retaining a hydroxyl at C-28 instead of a carboxyl .
- Betulonic Acid : A betulin derivative oxidized at C-3 to a ketone. It shares the carboxyl group with this compound but lacks the epoxy and hemiketal systems .
Physicochemical Properties
This compound’s hemiketal and epoxy groups influence its solubility and stability compared to analogs (Table 2).
Table 2: Physicochemical Properties
- Solubility: this compound’s low polarity due to the epoxy ring limits solubility in polar solvents like ethanol, unlike betulin, which dissolves readily in ethanol .
- Stability : The hemiketal bond in this compound is susceptible to acidic hydrolysis, whereas betulin’s hydroxyl groups are more stable under neutral conditions .
Pharmacological Activities
Table 3: Pharmacological Comparison
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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